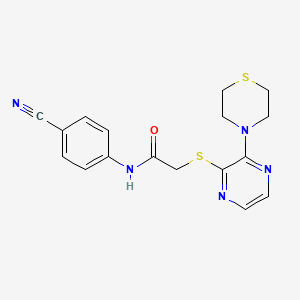
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide is a complex organic compound with a fused ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide, one must begin with the appropriate precursor molecules:
Starting Materials: : Furan-2-carboxylic acid, 1-naphthylamine, and ethyl 3-oxo-3-(pyridin-2-yl)propanoate.
Step 1: : Esterification of furan-2-carboxylic acid with ethanol in the presence of an acid catalyst.
Step 2: : The ethyl ester undergoes nucleophilic substitution with 1-naphthylamine to form the amide bond.
Step 3: : The resulting compound is reacted with ethyl 3-oxo-3-(pyridin-2-yl)propanoate under basic conditions to yield the pyridazinone ring.
Industrial Production Methods
Industrial-scale production of this compound would likely involve optimizing each synthetic step for maximum yield and purity:
Catalysts: : Use of efficient catalysts to speed up reactions.
Solvents: : Selection of green solvents to minimize environmental impact.
Purification: : Advanced purification techniques like recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : Reacts with oxidizing agents to form quinone derivatives.
Reduction: : Can be reduced using hydrogenation to remove double bonds.
Substitution: : Nucleophilic substitution reactions are common, particularly at the nitrogen and oxygen atoms in the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Sodium hydride (NaH) as a base in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: : Furanyl-quinone and pyridazinone derivatives.
Reduction: : Saturated pyridazinone and furan products.
Substitution: : Various amide and ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: : Used as a building block in the synthesis of larger, more complex organic compounds.
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Biology and Medicine
Drug Development: : Potentially useful in the development of pharmaceuticals due to its ability to bind to specific proteins or enzymes.
Biological Probes: : Used in the study of enzyme activity and protein interactions.
Industry
Polymer Science: : Component in the synthesis of advanced polymer materials with specific electronic or mechanical properties.
Wirkmechanismus
Molecular Targets and Pathways Involved
Enzymes: : Inhibits or activates specific enzymes by binding to their active sites.
Signaling Pathways: : Modulates cellular signaling pathways, potentially affecting cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(3-furanyl)-6-oxopyridazin-1-yl)ethylacetamide
N-(2-(3-(thien-2-yl)-6-oxopyridazin-1-yl)ethyl)-1-naphthamide
N-(2-(3-(furan-2-yl)-6-oxo-1,2-dihydropyridazin-1-yl)ethyl)-1-naphthamide
Highlighting Uniqueness
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide stands out due to its specific combination of functional groups, providing a unique set of chemical properties and potential applications. Its structure allows for versatile reactions, making it valuable in synthetic organic chemistry and medicinal chemistry.
This is your crash course into the world of this compound. Curious to dive deeper into any particular section?
Eigenschaften
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-20-11-10-18(19-9-4-14-27-19)23-24(20)13-12-22-21(26)17-8-3-6-15-5-1-2-7-16(15)17/h1-11,14H,12-13H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOMFMYYMRYHCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2410314.png)

![1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2410316.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2410321.png)
![3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2410322.png)





![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2410331.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)
